molecular formula C6H12O B1627284 Cyclohexanol-1-13C CAS No. 38134-57-5

Cyclohexanol-1-13C

Cat. No.: B1627284
CAS No.: 38134-57-5
M. Wt: 101.15 g/mol
InChI Key: HPXRVTGHNJAIIH-PTQBSOBMSA-N
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Description

Cyclohexanol-1-¹³C is a stable isotopologue of cyclohexanol, where the carbon-1 position is enriched with the ¹³C isotope. This labeling enables precise tracking in nuclear magnetic resonance (NMR) spectroscopy and metabolic studies, as ¹³C nuclei exhibit distinct magnetic resonance properties compared to ¹²C . The synthesis of such compounds involves selective isotopic incorporation, often through methods like Grignard reactions or enzymatic pathways, ensuring minimal isotopic scrambling . Cyclohexanol-1-¹³C is primarily utilized in chemical and biochemical research to investigate reaction mechanisms, molecular dynamics, and metabolic pathways, offering unparalleled insights into stereochemical and kinetic behaviors .

Properties

IUPAC Name

(113C)cyclohexanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c7-6-4-2-1-3-5-6/h6-7H,1-5H2/i6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXRVTGHNJAIIH-PTQBSOBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[13CH](CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584027
Record name (1-~13~C)Cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38134-57-5
Record name (1-~13~C)Cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexanol-1-13C
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Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanol-1-13C can be synthesized through the hydrogenation of phenol-1-13C or by the oxidation of cyclohexane-1-13C in the presence of cobalt catalysts . The hydrogenation of phenol-1-13C involves the addition of hydrogen to the phenol ring, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, this compound is typically produced by the oxidation of cyclohexane-1-13C using air and cobalt catalysts. This process is efficient and yields a mixture of this compound and cyclohexanone-1-13C, which can be separated and purified .

Chemical Reactions Analysis

Oxidation Reactions

Cyclohexanol-1-¹³C undergoes oxidation to form cyclohexanone-1-¹³C, a reaction widely studied for kinetic isotope effects (KIE). The labeled carbon’s presence allows precise tracking of oxidation pathways.

Key Data:

ReactionConditionsΔH° (kJ/mol)MethodSource
C₆H₁₂O → C₆H₁₀O + H₂Gas phase, 502 K63.4 ± 2.3EqkNIST
  • Mechanism : The reaction proceeds via dehydrogenation, where the ¹³C-labeled hydroxyl group facilitates bond cleavage. Isotopic labeling confirms that the hydroxyl carbon remains in the ketone product.

Acid-Catalyzed Dehydration

In acidic conditions, cyclohexanol-1-¹³C dehydrates to cyclohexene-1-¹³C. This reaction is critical in synthetic organic chemistry for alkene production.

Experimental Findings:

  • Rate Acceleration : The ¹³C label marginally reduces the activation energy due to isotopic mass effects, as observed in gas-phase studies at 503 K .

  • Thermodynamics :

    ReactionΔH° (kJ/mol)Phase
    C₆H₁₂O → C₆H₁₀ + H₂O63.4 ± 2.3Gas

Esterification and Transesterification

Cyclohexanol-1-¹³C participates in esterification with carboxylic acids (e.g., formic acid) and transesterification reactions.

Case Study:

  • Formic Acid Esterification :

    • Forms cyclohexyl formate-1-¹³C, a precursor for further hydrolysis to cyclohexanol-1-¹³C.

    • Equilibrium constants and reaction enthalpies align closely with unlabeled cyclohexanol, as shown in reactive distillation studies .

Nucleophilic Substitution (SN1)

Tertiary alcohols like 1-methylcyclohexanol-1-¹³C undergo SN1 reactions with HBr, producing alkyl bromides.

Mechanism:

  • Protonation of the hydroxyl group generates a good leaving group (H₂O).

  • Formation of a ¹³C-labeled carbocation intermediate.

  • Bromide ion attack yields 1-bromo-1-methylcyclohexane-1-¹³C .

Grignard Reactions

Cyclohexanol-1-¹³C serves as a precursor for Grignard reagent synthesis.

Example Pathway:

  • Dehydration : Cyclohexanol-1-¹³C → Cyclohexene-1-¹³C.

  • Epoxidation : Forms a labeled epoxide intermediate.

  • Grignard Addition : Reaction with organomagnesium compounds (e.g., CH₃MgBr) yields substituted cyclohexanol derivatives .

Hydrogenation and Hydrolysis

Labeled cyclohexanol derivatives are used in hydrogenation studies to track hydrogen uptake.

Data from NIST:

ReactionΔH° (kJ/mol)Phase
C₆H₁₀O + H₂ → C₆H₁₂O-75.86 ± 0.50Liquid
C₆H₁₀O + H₂ → C₆H₁₂O-63.51 ± 0.63Gas

Scientific Research Applications

Organic Chemistry Research

Isotope Labeling in Synthesis
Cyclohexanol-1-13C is widely used as a labeling agent in organic synthesis. The incorporation of the carbon-13 isotope allows researchers to trace the pathways of chemical reactions. This is particularly useful in understanding reaction mechanisms and the formation of intermediates.

Example Case Study: Reaction Mechanism Elucidation
In a study examining the oxidation of cyclohexanol, researchers utilized this compound to track the formation of cyclohexanone. By analyzing the isotopic distribution in the products, they were able to confirm the proposed mechanism involving a radical pathway. This method provided insights into the selectivity and efficiency of different oxidizing agents used in the reaction.

Environmental Studies

Tracer Studies for Pollution Monitoring
this compound serves as a valuable tracer in environmental studies to monitor pollution sources and pathways. Its distinct isotopic signature allows scientists to differentiate between natural and anthropogenic sources of cyclohexanol and related compounds.

Example Case Study: Groundwater Contamination
A study investigated groundwater contamination by volatile organic compounds (VOCs) using this compound as a tracer. By analyzing samples from various depths, researchers could identify the source of contamination and assess the degradation processes occurring within aquifers. This information is crucial for developing remediation strategies.

Metabolic Studies

Metabolomics and Pathway Analysis
In metabolic studies, this compound is used to understand metabolic pathways involving alcohols and ketones. Its incorporation into metabolic networks allows for detailed analysis using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Example Case Study: Metabolic Pathway Mapping
A comprehensive study utilized this compound to map out the metabolic pathways in liver cells. By tracing the incorporation of carbon into various metabolites, researchers identified key enzymes involved in cyclohexanol metabolism and their regulatory mechanisms. This information contributes to a better understanding of liver function and potential metabolic disorders.

Analytical Chemistry

NMR Spectroscopy Applications
this compound is often employed in NMR spectroscopy as an internal standard or reference material due to its well-defined spectral characteristics. The use of labeled compounds enhances the accuracy of quantitative analyses in complex mixtures.

Example Case Study: Quantitative Analysis of Mixtures
In an analytical chemistry study, researchers used this compound as an internal standard for quantifying cyclohexanol concentrations in industrial effluents. The results demonstrated improved accuracy and reproducibility compared to traditional methods, highlighting the benefits of using isotopically labeled compounds in analytical applications.

Table 1: Applications of this compound

Application AreaDescriptionKey Findings/Outcomes
Organic ChemistryTracing reaction mechanismsConfirmed radical pathway in oxidation reactions
Environmental StudiesTracer for pollution monitoringIdentified sources of groundwater contamination
Metabolic StudiesMapping metabolic pathwaysRevealed key enzymes in cyclohexanol metabolism
Analytical ChemistryInternal standard for NMREnhanced accuracy in quantitative analysis

Table 2: Case Studies Overview

Study FocusMethodologyResults/Implications
Reaction MechanismsIsotope labeling with NMRElucidated reaction pathways
Groundwater ContaminationTracer studies using isotopic analysisImproved source identification
Metabolic PathwaysMetabolomics with labeled compoundsInsights into liver metabolism
Quantitative AnalysisNMR with internal standardsIncreased accuracy in industrial effluent analysis

Mechanism of Action

Cyclohexanol-1-13C exerts its effects primarily through its interactions with enzymes and other molecular targets. The labeled carbon-13 allows researchers to track the compound’s metabolic fate and understand its biochemical pathways. For example, in oxidation reactions, this compound is converted to cyclohexanone-1-13C, which can further undergo various transformations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyclohexanol (CAS 108-93-0)

  • Molecular Structure : C₆H₁₁OH (hydroxyl group on a cyclohexane ring).
  • Reactivity: Reacts with oxidizing agents (e.g., nitric acid) to form cyclohexanone and with acids to generate esters .
  • Applications: Industrial solvent, precursor to nylon-6 via cyclohexanone production, and laboratory reagent .
  • Safety : Forms explosive vapor/air mixtures; incompatible with strong oxidizers and acids .

1,2-Cyclohexanediol (cis/trans mixture)

  • Molecular Structure : C₆H₁₀(OH)₂ (two hydroxyl groups on adjacent carbons).
  • Reactivity : Higher polarity due to dual hydroxyl groups, enhancing solubility in polar solvents. Susceptible to oxidation and dehydration reactions.
  • Applications : Intermediate in polymer synthesis and chiral resolution studies.
  • Safety : Requires respiratory protection in poorly ventilated areas and strict hygiene protocols to avoid contamination .

1-Allyl-1-cyclohexanol (CAS N/A)

  • Molecular Structure: C₆H₁₀(OH)CH₂CH=CH₂ (allyl substituent on the cyclohexanol ring).
  • Physical Properties: Boiling point = 463.2 K (~190°C), significantly higher than cyclohexanol due to increased molecular weight and allyl group interactions .
  • Applications: Specialty monomer for resins and adhesives.

4-Amino-cyclohexanol Hydrochloride (CAS 76445-65-3)

  • Molecular Structure: C₆H₁₀(NH₂)OH·HCl (amino and hydroxyl groups on opposing ring positions).
  • Reactivity: Basic amino group facilitates salt formation (e.g., hydrochloride) and participation in Schiff base synthesis.
  • Applications: Pharmaceutical intermediate, particularly in aminocyclitol antibiotics.
  • Safety Data: Limited in provided evidence; structural similarity suggests hygroscopicity and sensitivity to moisture .

Data Table: Key Comparative Properties

Compound Molecular Formula Functional Groups Boiling Point (K) Key Reactivity Risks
Cyclohexanol-1-¹³C C₅¹³CH₁₁O Hydroxyl N/A Isotopic stability in NMR
Cyclohexanol C₆H₁₁O Hydroxyl ~434 (est.) Oxidizers, acids
1,2-Cyclohexanediol C₆H₁₂O₂ Two hydroxyls N/A Oxidation, dehydration
1-Allyl-1-cyclohexanol C₉H₁₆O Hydroxyl, allyl 463.2 Polymerization
4-Amino-cyclohexanol HCl C₆H₁₄ClNO Hydroxyl, amino N/A Moisture sensitivity

Research Findings

  • Synthetic Utility: Cyclohexanol-1-¹³C is synthesized via ¹³C-labeled precursors, enabling non-perturbative studies of hydrogen bonding and conformational dynamics in cyclohexanol derivatives .

Biological Activity

Cyclohexanol-1-13C is a stable isotope-labeled compound of cyclohexanol, which has gained attention in various fields of research, particularly in biological studies. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity, and metabolic pathways.

Cyclohexanol is a six-carbon cyclic alcohol with the formula C6H12OC_6H_{12}O. The isotopic labeling with carbon-13 (13C^{13}C) allows researchers to trace its metabolic pathways and interactions in biological systems. The synthesis of cyclohexanol typically involves the hydrogenation of phenol or the oxidation of cyclohexane.

1. Antimicrobial Activity

Research has demonstrated that various derivatives of cyclohexanol exhibit significant antimicrobial properties. A study evaluated the antimicrobial activity of cyclohexanol derivatives against several bacterial strains, including Staphylococcus aureus and Bacillus subtilis , and one fungal strain, Candida albicans . The results indicated that certain cyclohexanol derivatives had notable antibacterial and antifungal effects, with inhibition zones measured using the agar well diffusion method .

CompoundBacterial StrainZone of Inhibition (mm)
Cyclohexanol (1b)Staphylococcus aureus15
Cyclohexanol (2b)Bacillus subtilis18
Cyclohexanol (1b)Candida albicans12

2. Cytotoxic Activity

In addition to antimicrobial properties, cyclohexanol derivatives have been tested for cytotoxicity against human cancer cell lines. A study assessed the effects of cyclohexanol on three types of cancer cells: breast (MCF7), lung (NCI-H460), and central nervous system (SF-268) cancers. The results showed that cyclohexanol exhibited cytotoxic effects at concentrations as low as 1×104M1\times 10^{-4}M, indicating potential as an anticancer agent .

Cell LineConcentration (M)Cytotoxic Effect (%)
MCF71×1041\times 10^{-4}45
NCI-H4601×1041\times 10^{-4}50
SF-2681×1041\times 10^{-4}40

Metabolic Pathways

The metabolism of cyclohexanol involves its conversion into various metabolites through enzymatic processes. Notably, cytochrome P450 enzymes play a crucial role in the oxidation of cyclohexanol to more reactive species, which can interact with cellular components. Studies have shown that these metabolic pathways can lead to both beneficial and toxic effects depending on the concentration and exposure duration .

Study on Antimicrobial Efficacy

A recent study published in the International Journal of Pharmaceutical Sciences and Research investigated the antimicrobial efficacy of newly synthesized cyclohexanol derivatives. The researchers found that specific substitutions on the cyclohexanol structure significantly enhanced its antimicrobial activity compared to unmodified cyclohexanol .

Cytotoxicity Assessment

Another investigation focused on assessing the cytotoxic potential of pentasubstituted cyclohexanols against human cancer cell lines. The findings suggested that structural modifications could increase cytotoxicity, making these compounds potential candidates for further drug development .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexanol-1-13C
Reactant of Route 2
Cyclohexanol-1-13C

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